Ethyl 3,3-dimethyl-7-iodoheptanoate

Description

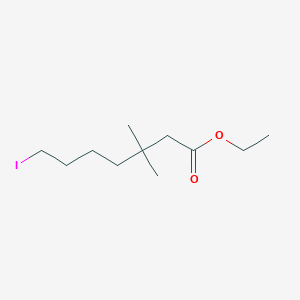

Ethyl 3,3-dimethyl-7-iodoheptanoate is a branched-chain ethyl ester featuring a seven-carbon backbone with a dimethyl substitution at the third carbon and an iodine atom at the terminal (seventh) position. Its molecular formula is C₁₁H₁₉IO₂, with a molecular weight of 310.17 g/mol.

Synthesis of this compound likely involves iodination of a preformed heptanoate ester or alkylation strategies to introduce the dimethyl group.

Properties

Molecular Formula |

C11H21IO2 |

|---|---|

Molecular Weight |

312.19 g/mol |

IUPAC Name |

ethyl 7-iodo-3,3-dimethylheptanoate |

InChI |

InChI=1S/C11H21IO2/c1-4-14-10(13)9-11(2,3)7-5-6-8-12/h4-9H2,1-3H3 |

InChI Key |

HMZUZWUCBRTVJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)CCCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Reactivity The target compound’s iodo group distinguishes it from non-halogenated esters like ethyl palmitate .

Physical Properties The iodine atom increases molecular weight and polarizability, likely resulting in a higher boiling point compared to non-halogenated analogs. The dimethyl group enhances hydrophobicity, reducing aqueous solubility relative to polar derivatives like ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate .

Synthetic Utility Compounds with α,β-unsaturated esters (e.g., ) are often used in cycloaddition reactions, whereas the iodo group in the target compound is more suited for cross-coupling or radioiodination reactions . Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate’s diketone moiety enables keto-enol tautomerism, a feature absent in the target compound .

Biological Relevance

- Ethyl palmitate, a simple fatty acid ester, is implicated in insect olfactory responses , whereas the iodine and branched structure of the target compound may confer utility in medicinal chemistry (e.g., thyroid hormone analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.